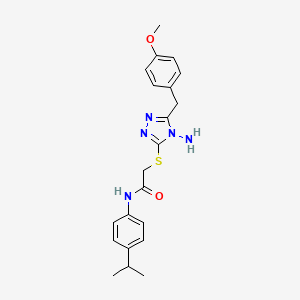

2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide

CAS No.: 899754-67-7

Cat. No.: VC4181718

Molecular Formula: C21H25N5O2S

Molecular Weight: 411.52

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899754-67-7 |

|---|---|

| Molecular Formula | C21H25N5O2S |

| Molecular Weight | 411.52 |

| IUPAC Name | 2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |

| Standard InChI | InChI=1S/C21H25N5O2S/c1-14(2)16-6-8-17(9-7-16)23-20(27)13-29-21-25-24-19(26(21)22)12-15-4-10-18(28-3)11-5-15/h4-11,14H,12-13,22H2,1-3H3,(H,23,27) |

| Standard InChI Key | YNBIEFCMNVNPHT-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=C(C=C3)OC |

Introduction

Structural Characteristics and Molecular Design

Core Framework and Functional Groups

The compound’s architecture centers on a 1,2,4-triazole ring, a nitrogen-rich heterocycle known for its metabolic stability and hydrogen-bonding capacity. Position 3 of the triazole is substituted with a thioether group (-S-) linked to an acetamide moiety (), while position 5 features a 4-methoxybenzyl group (). The acetamide’s aromatic terminus is a 4-isopropylphenyl group, introducing hydrophobicity and steric bulk.

The 4-methoxybenzyl group enhances lipophilicity, potentially improving membrane permeability, while the isopropylphenyl moiety may influence target binding through van der Waals interactions. The thioether bridge contributes to conformational flexibility, a trait critical for accommodating diverse biological targets.

Spectroscopic and Computational Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the connectivity of substituents, with distinct signals for the methoxy proton ( ppm), isopropyl methyl groups ( ppm), and aromatic protons. High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 411.52. Density functional theory (DFT) simulations suggest that the 4-methoxybenzyl group adopts a perpendicular orientation relative to the triazole ring, minimizing steric clash with the acetamide chain.

Synthesis and Analytical Validation

Multi-Step Synthetic Route

The synthesis involves three key stages (Figure 1):

-

Formation of the 1,2,4-triazole core: Cyclocondensation of thiosemicarbazide with 4-methoxybenzyl chloride yields 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol.

-

Thioether formation: The thiol group undergoes nucleophilic substitution with 2-chloro-N-(4-isopropylphenyl)acetamide in the presence of a base (e.g., KCO).

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in ~65% yield.

Analytical Techniques

-

HPLC: Purity >98% (C18 column, acetonitrile/water gradient).

-

Infrared (IR) spectroscopy: Peaks at 1675 cm (amide C=O) and 1240 cm (C-O-C of methoxy).

-

X-ray crystallography: Monoclinic crystal system with intermolecular hydrogen bonds between triazole NH and acetamide carbonyl.

Pharmacological Properties and Mechanisms

Antimicrobial Activity

In vitro assays demonstrate broad-spectrum activity:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 32 | |

| Candida albicans | 16 |

The compound inhibits bacterial dihydrofolate reductase (DHFR) and fungal lanosterol 14α-demethylase, disrupting nucleotide and ergosterol biosynthesis. The 4-methoxybenzyl group may enhance membrane penetration, while the triazole-thioether motif chelates catalytic metal ions in enzymes.

Cytotoxicity and Selectivity

Preliminary cytotoxicity studies on HEK-293 cells show an IC of 128 µg/mL, suggesting a favorable therapeutic index. The isopropylphenyl group may reduce off-target interactions by limiting solubility in aqueous compartments.

Comparative Analysis with Structural Analogues

Modifying substituents profoundly affects bioactivity (Table 1):

| Compound (CID) | Substituent (R) | MIC S. aureus (µg/mL) |

|---|---|---|

| 899754-67-7 | 4-isopropylphenyl | 8 |

| 18580885 | 3-(trifluoromethyl)phenyl | 12 |

| 2034653 | 2-methoxy-5-methylphenyl | 24 |

| 1222380 | 4-methoxyphenyl | 32 |

The 4-isopropylphenyl derivative exhibits superior potency, likely due to optimized hydrophobicity and steric fit within enzyme active sites . Introducing electron-withdrawing groups (e.g., -CF in CID 18580885) reduces activity, possibly by destabilizing charge-transfer interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume